molecular formula C8H9BrO B1281189 1-Bromo-2-methoxy-3-methylbenzene CAS No. 52200-69-8

1-Bromo-2-methoxy-3-methylbenzene

Cat. No. B1281189
CAS RN: 52200-69-8
M. Wt: 201.06 g/mol
InChI Key: VUIUOSKXGNEORM-UHFFFAOYSA-N
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Description

“1-Bromo-2-methoxy-3-methylbenzene” is a chemical compound with the molecular formula C8H9BrO. It has a molecular weight of 201.06 . The compound is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution reactions . The process typically involves the initial addition of an electrophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . The exact synthesis process for “1-Bromo-2-methoxy-3-methylbenzene” would depend on the starting materials and specific reaction conditions.


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-methoxy-3-methylbenzene” can be analyzed using various techniques. The InChI code for the compound is 1S/C8H9BrO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Chemical Reactions Analysis

The chemical reactions involving “1-Bromo-2-methoxy-3-methylbenzene” would depend on the reaction conditions and the presence of other reactants. As a brominated aromatic compound, it could potentially undergo various types of reactions, including nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-2-methoxy-3-methylbenzene” would depend on factors such as temperature and pressure. The compound is typically a solid, semi-solid, liquid, or lump at room temperature . More specific information about its properties may be available in specialized databases or literature.

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-methoxy-3-methylbenzene is the benzene ring, a cyclic compound with six carbon atoms . The benzene ring is particularly stable due to the delocalization of its pi electrons in six p orbitals above and below the plane of the ring .

Mode of Action

The interaction of 1-Bromo-2-methoxy-3-methylbenzene with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-2-methoxy-3-methylbenzene are primarily those involving electrophilic substitution reactions of benzene . These reactions maintain the aromaticity of the benzene ring, which is crucial for its stability .

Result of Action

The result of the action of 1-Bromo-2-methoxy-3-methylbenzene is the formation of a substituted benzene ring . This substitution can lead to changes in the chemical properties of the benzene ring, potentially affecting its reactivity and interactions with other molecules.

Action Environment

The action of 1-Bromo-2-methoxy-3-methylbenzene can be influenced by various environmental factors. For instance, the presence of other electrophiles can compete with the bromine atom for the electrophilic aromatic substitution reaction . Additionally, the pH of the environment can affect the protonation state of the molecule, potentially influencing its reactivity.

Safety and Hazards

The safety and hazards associated with “1-Bromo-2-methoxy-3-methylbenzene” would depend on factors such as the amount of exposure and the specific conditions of use. The compound has been associated with certain hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate safety precautions should be taken when handling this compound.

Future Directions

The future directions for research involving “1-Bromo-2-methoxy-3-methylbenzene” could include exploring its potential uses in various chemical reactions and studying its properties under different conditions. Further studies could also investigate the synthesis of this compound from different starting materials or using different reaction conditions .

properties

IUPAC Name

1-bromo-2-methoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIUOSKXGNEORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482974
Record name 2-Bromo-6-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methoxy-3-methylbenzene

CAS RN

52200-69-8
Record name 2-Bromo-6-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-6-methylphenol (34.6 g, 0.18 mol) in THF (300 mL), NaH (9.6 g, 0.24 mol, 60%) was added in several portions. After the mixture was stirred for 1 h, Me2SO4 (28.0 g, 0.22 mol) was added dropwise, then the mixture was stirred over night. H2O (50 mL) was added, and the solvent was removed under reduced pressure. Then the residue was dissolved in Et2O (250 mL), and was washed with NaOH (5%, 100 mL), brine (100 mL), and dried with Na2SO4. After removing the solvent, 35.3 g of the crude product was obtained. (Yield: 95%). 1H NMR (400 MHz, CDCl3) δ 2.33 (s, 3 H), 3.81 (s, 3 H), 6.88 (t, J=8.0 Hz, 1H), 7.10 (d, J=8.0 Hz, 1 H), 7.30 (d, J=7.6 Hz, 1 H).
Quantity
34.6 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-6-methylphenol (0.520 g, 2.78 mmol) in 15 ML of acetone was added iodomethane (0.338 mL, 5.42 mmol) and potassium carbonate (0.768 g, 5.56 mmol). The reaction was heated to reflux and stirred overnight. Ammonium chloride (sat.) was added and the mixture was extracted with diethyl ether. The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to afford 456 mg of 1-bromo-2-methoxy-3-methylbenzene as a clear oil. To a solution of 1-bromo-2-methoxy-3-methylbenzene (0.123 g, 0.61 mmol) in 3 mL of THF at −70° C. was added n-butyllithium (1.6 M in hexanes, 0.46 mL, 0.73 mmol) dropwise. The reaction stirred at −70° C. for 30 minutes and was then allowed to warm up to −20° C. Ammonium chloride (sat.) was added and the mixture was extracted with ethyl acetate, dried over sodium sulfate and filter to give 96 mg crude material. The crude material was purified by column chromatography (3/1 hexanes/ethyl acetate) to afford 40 mg of 2-methoxy-3-methylphenylboronic acid as a white solid. MS(ES+): 167.0 (M+H).
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.338 mL
Type
reactant
Reaction Step One
Quantity
0.768 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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